molecular formula C11H10N2O4S B2842823 Ethyl 3-amino-5-nitrobenzo[b]thiophene-2-carboxylate CAS No. 27697-60-5

Ethyl 3-amino-5-nitrobenzo[b]thiophene-2-carboxylate

Cat. No.: B2842823
CAS No.: 27697-60-5
M. Wt: 266.27
InChI Key: YQNPPODVURWWBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-amino-5-nitrobenzo[b]thiophene-2-carboxylate is a heterocyclic compound that belongs to the benzo[b]thiophene family. This compound is characterized by its unique structure, which includes an amino group, a nitro group, and an ethyl ester group attached to a benzo[b]thiophene core.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-amino-5-nitrobenzo[b]thiophene-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of 3-chloro-5-nitro-1,2-benzisothiazole with diethyl malonate in the presence of sodium ethoxide. This reaction yields the desired compound as the main product . Another method involves microwave-assisted synthesis, where 2-halobenzonitriles and methyl thioglycolate are reacted in the presence of triethylamine in dimethyl sulfoxide (DMSO) at 130°C. This method provides rapid access to 3-aminobenzo[b]thiophenes in high yields .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as yield, cost, and scalability. Microwave-assisted synthesis is particularly attractive for industrial applications due to its efficiency and high yields .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-5-nitrobenzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: 3-amino-5-amino-benzo[b]thiophene-2-carboxylate.

    Substitution: Various substituted benzo[b]thiophenes.

    Oxidation: Sulfoxides or sulfones.

Mechanism of Action

The mechanism of action of ethyl 3-amino-5-nitrobenzo[b]thiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it acts as a kinase inhibitor by binding to the active site of the kinase enzyme, thereby preventing its activity. This inhibition disrupts cellular signaling pathways, leading to the suppression of tumor cell growth and proliferation . In the context of fluorescent sensors, the compound interacts with metal ions through photo-induced electron transfer (PET) and intramolecular charge transfer (ICT) mechanisms, resulting in a measurable fluorescence response .

Comparison with Similar Compounds

Ethyl 3-amino-5-nitrobenzo[b]thiophene-2-carboxylate can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of functional groups, which confer distinct electronic and chemical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

ethyl 3-amino-5-nitro-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4S/c1-2-17-11(14)10-9(12)7-5-6(13(15)16)3-4-8(7)18-10/h3-5H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQNPPODVURWWBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)C=CC(=C2)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-Fluoro-5-nitrobenzonitrile (1.664 g, 10 mmol), ethyl thioglycollate (1.21 g, 10 mmol) and NEt3 (3.06 g, 30 mmol) are stirred in DMSO (5 mL) at 100° C. under N2 for h h. The deep orange-red reaction mixture is poured onto ice-water (50 mL), and the solid is collected by suction filtration, rinsed with water, and dried in a vacuum oven at 60° C. to give ethyl 3-amino-5-nitrobenzothiophene-2-carboxylate (2.675 g, 100%) as a bright orange solid. 1H NMR (DMSO) δ9.23 (1H, d, J=2.1 Hz), 8.28 (1H, dd, J=2.3, 8.9 Hz), 8.10 (1H, d, J=9.0 Hz), 7.45 (2H, brs), 4.29 (2H, q, J=7.1 Hz), 1.30 (3H, t, J=7.1 Hz).
Quantity
1.664 g
Type
reactant
Reaction Step One
Quantity
1.21 g
Type
reactant
Reaction Step One
Name
Quantity
3.06 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.